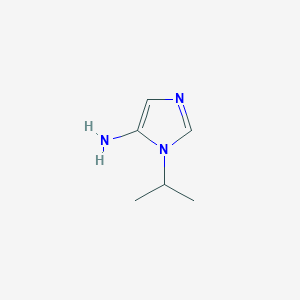
4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple methoxy groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy groups, resulting in different reactivity and applications.
4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid: The free acid form, which can be converted to the ester.
Uniqueness
The presence of multiple methoxy groups in 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester makes it unique compared to its analogs. These groups enhance its solubility and reactivity, making it a valuable compound in various chemical processes.
Propiedades
Fórmula molecular |
C16H18O6 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
methyl 4,5,6,7-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O6/c1-18-11-8-10(16(17)22-5)6-9-7-12(19-2)14(20-3)15(21-4)13(9)11/h6-8H,1-5H3 |
Clave InChI |
MKUUUHRINZMZKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)










![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
